molecular formula C12H12N2NaO3S+ B14469798 alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt CAS No. 67913-95-5

alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt

Cat. No.: B14469798
CAS No.: 67913-95-5
M. Wt: 287.29 g/mol
InChI Key: FPCZCMPEDPTVOI-UHFFFAOYSA-N
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Description

Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring attached to an amino group, a benzene ring, and a methanesulfonic acid group. The monosodium salt form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt typically involves the reaction of 2-aminopyridine with benzyl chloride in the presence of a base, followed by sulfonation with methanesulfonic acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is often purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzene rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenated compounds like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyridine or benzene derivatives.

Scientific Research Applications

Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonic acid group enhances its solubility and facilitates its interaction with target molecules, while the pyridine and benzene rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar solubility properties.

    Phenyl-(pyridin-2-ylamino)methanesulfonic acid: A closely related compound with a similar structure but different functional groups.

Uniqueness

Alpha-(2-Pyridinylamino)benzenemethanesulfonic acid, monosodium salt is unique due to its combination of a pyridine ring, benzene ring, and sulfonic acid group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its monosodium salt form further enhances its solubility and usability in aqueous environments.

Properties

CAS No.

67913-95-5

Molecular Formula

C12H12N2NaO3S+

Molecular Weight

287.29 g/mol

IUPAC Name

sodium;phenyl-(pyridin-2-ylamino)methanesulfonic acid

InChI

InChI=1S/C12H12N2O3S.Na/c15-18(16,17)12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11;/h1-9,12H,(H,13,14)(H,15,16,17);/q;+1

InChI Key

FPCZCMPEDPTVOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(NC2=CC=CC=N2)S(=O)(=O)O.[Na+]

Origin of Product

United States

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